Cy5-PEG7-TCO4
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Overview
Description
Cy5-PEG7-TCO4 is a dye derivative of Cyanine 5 (Cy5) containing seven polyethylene glycol (PEG) units. This compound is utilized in various scientific applications due to its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules bearing Tetrazine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5-PEG7-TCO4 is synthesized by attaching seven PEG units to the Cyanine 5 dye. The compound utilizes its own trans-cyclooctene (TCO) group to undergo an iEDDA reaction with Tetrazine-bearing molecules . The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the dye and the PEG units.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product through chromatography techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG7-TCO4 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine groups . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The iEDDA reaction involves the use of Tetrazine-bearing molecules as the primary reagent. The reaction conditions are typically mild, with neutral pH and room temperature being sufficient to drive the reaction to completion .
Major Products Formed
The major product formed from the iEDDA reaction is a stable conjugate between this compound and the Tetrazine-bearing molecule. This conjugate retains the fluorescent properties of the Cyanine 5 dye, making it useful for imaging applications .
Scientific Research Applications
Cy5-PEG7-TCO4 has a wide range of applications in scientific research:
Mechanism of Action
Cy5-PEG7-TCO4 exerts its effects through the iEDDA reaction with Tetrazine-bearing molecules. The TCO group on this compound reacts with the Tetrazine group, forming a stable conjugate. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG7-TCO: Similar to Cy5-PEG7-TCO4 but with fewer PEG units.
Cy5-TCO: Lacks the PEG units, making it less hydrophilic and potentially less biocompatible.
Cy7-PEG7-TCO4: Contains a different dye (Cyanine 7) but similar PEG and TCO units.
Uniqueness
This compound is unique due to its combination of the Cyanine 5 dye, seven PEG units, and the TCO group. This combination provides excellent fluorescent properties, high solubility, and efficient bioconjugation capabilities .
Properties
Molecular Formula |
C57H85ClN4O10 |
---|---|
Molecular Weight |
1021.8 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h6-7,9,13-14,16-19,23-28,47H,8,10-12,15,20-22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b7-6-; |
InChI Key |
NYWQDEGTBCEAIM-NAFXZHHSSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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